molecular formula C26H25FN2O3S2 B2910942 N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 922970-41-0

N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2910942
CAS RN: 922970-41-0
M. Wt: 496.62
InChI Key: OLBSRVBHWQEKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the class of benzothiazoles and has been studied for its bioactive properties.

Mechanism of Action

There is a need for further studies to fully understand the mechanism of action of this compound.
2. Clinical Trials: There is a need for clinical trials to determine the safety and efficacy of this compound in humans.
3. Drug Development: There is a potential for the development of drugs based on the bioactive properties of this compound.
4. Application in Agriculture: There is a potential for the use of this compound in agriculture as a potential antimicrobial agent.
Conclusion:
N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its bioactive properties, including its potential anticancer, neuroprotective, and antimicrobial properties. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide in lab experiments include its potential bioactive properties and its availability for use in research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide. Some of the future directions include:
1. Further Studies on

Synthesis Methods

The synthesis of N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide involves several steps. The first step involves the reaction of 6-ethylbenzo[d]thiazole-2-amine with benzyl chloride to form N-benzyl-6-ethylbenzo[d]thiazol-2-amine. The second step involves the reaction of N-benzyl-6-ethylbenzo[d]thiazol-2-amine with 4-fluorobenzenesulfonyl chloride to form N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-fluorobenzenesulfonamide. The final step involves the reaction of N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-fluorobenzenesulfonamide with butyric anhydride to form N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide.

Scientific Research Applications

N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has been studied for its potential applications in various fields of scientific research. Some of the areas where this compound has been studied include:
1. Cancer Research: N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has been studied for its potential anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
2. Neurological Disorders: N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has been studied for its potential neuroprotective properties. Studies have shown that this compound can protect neurons from damage and improve cognitive function.
3. Infectious Diseases: N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has been studied for its potential antimicrobial properties. Studies have shown that this compound can inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N-benzyl-N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3S2/c1-2-19-10-15-23-24(17-19)33-26(28-23)29(18-20-7-4-3-5-8-20)25(30)9-6-16-34(31,32)22-13-11-21(27)12-14-22/h3-5,7-8,10-15,17H,2,6,9,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBSRVBHWQEKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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